molecular formula C17H17Cl3N2O B2576840 2-phenyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide CAS No. 301816-57-9

2-phenyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide

Cat. No.: B2576840
CAS No.: 301816-57-9
M. Wt: 371.69
InChI Key: QQQDGXMTSKIYGN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-phenyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide belongs to the class of chloroacetamide derivatives and is formally recognized under multiple nomenclature systems. The compound's International Union of Pure and Applied Chemistry name is N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]acetamide, reflecting its systematic structural organization. Alternative nomenclature includes 2-phenyl-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]acetamide and 2-phenyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}acetamide.

The compound is assigned Chemical Abstracts Service registry number 301816-57-9, providing a unique identifier for chemical databases and regulatory purposes. Its molecular structure can be represented through the Simplified Molecular Input Line Entry System as CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2, which encodes the complete connectivity pattern of the molecule. The International Chemical Identifier representation InChI=1S/C17H17Cl3N2O/c1-12-7-9-14(10-8-12)21-16(17(18,19)20)22-15(23)11-13-5-3-2-4-6-13/h2-10,16,21H,11H2,1H3,(H,22,23) provides a standardized method for representing the compound's structure across different chemical information systems.

The compound's molecular formula C₁₇H₁₇Cl₃N₂O indicates the presence of seventeen carbon atoms, seventeen hydrogen atoms, three chlorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 371.7 grams per mole. The InChI Key QQQDGXMTSKIYGN-UHFFFAOYSA-N serves as a shortened, hashed version of the full InChI, facilitating rapid database searches and compound identification.

Property Value
Molecular Formula C₁₇H₁₇Cl₃N₂O
Molecular Weight 371.7 g/mol
Chemical Abstracts Service Number 301816-57-9
International Union of Pure and Applied Chemistry Name N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]acetamide
InChI Key QQQDGXMTSKIYGN-UHFFFAOYSA-N
PubChem Compound Identifier 4109111

Historical Context and Discovery

The development of this compound emerged from the broader investigation of chloroacetamide derivatives and their potential applications in medicinal chemistry. The compound was first catalogued in chemical databases in 2005, with its initial creation date recorded as September 13, 2005, in the PubChem database. This timing coincided with expanded research efforts into halogenated organic compounds and their biological activities during the early 2000s.

The historical context of this compound's discovery relates to the systematic exploration of trichloroacetamide derivatives, which gained prominence following earlier research on related compounds such as trichloroacetonitrile and its applications in organic synthesis. The electron-withdrawing effect of the trichloromethyl group, as demonstrated in trichloroacetonitrile research from the 1870s, provided foundational understanding for the development of related chlorinated compounds. The synthesis methodologies for chloroacetamide derivatives built upon established protocols for nucleophilic substitution reactions and amide formation techniques.

Research into compounds containing the 2,2,2-trichloroethyl moiety expanded significantly during the latter half of the twentieth century, driven by interests in both synthetic methodology and potential pharmaceutical applications. The incorporation of the p-tolylamino group reflects the systematic modification of aniline derivatives to investigate structure-activity relationships, a common approach in medicinal chemistry research programs of that era.

Initial Research and Development Milestones

The initial research and development of this compound followed systematic synthetic approaches established for similar chloroacetamide derivatives. Early synthetic methodologies focused on the construction of the trichloroethyl acetamide core structure, utilizing established protocols for the formation of carbon-nitrogen bonds under controlled reaction conditions.

The compound's entry into major chemical databases marked significant milestones in its research trajectory. The PubChem database first recorded the compound on September 13, 2005, with subsequent modifications documented as recently as May 24, 2025, indicating ongoing research interest and data refinement. The compound received identification in the ChEMBL database as CHEMBL1507692, reflecting its inclusion in bioactivity screening programs.

Collision cross-section prediction studies provided early insights into the compound's molecular properties and behavior in analytical systems. Predicted collision cross-section values for various adduct forms ranged from 177.5 Ų for the [M+H-H₂O]⁺ species to 216.3 Ų for the [M+CH₃COO]⁻ adduct, indicating moderate molecular volume and specific interaction patterns with different ionization conditions.

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 371.04793 183.3
[M+Na]⁺ 393.02987 189.3
[M-H]⁻ 369.03337 187.6
[M+NH₄]⁺ 388.07447 196.2
[M+K]⁺ 409.00381 182.2
[M+H-H₂O]⁺ 353.03791 177.5

The compound's inclusion in various chemical vendor catalogs and research collections demonstrated its accessibility for scientific investigation. The assignment of catalog numbers such as STK808821 in research chemical databases facilitated procurement for experimental studies. Early applications focused on its potential use as a synthetic intermediate and its evaluation in biological screening programs, contributing to the broader understanding of chloroacetamide structure-activity relationships.

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O/c1-12-7-9-14(10-8-12)21-16(17(18,19)20)22-15(23)11-13-5-3-2-4-6-13/h2-10,16,21H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQDGXMTSKIYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-phenylacetamide+2,2,2-trichloroethylamineThis compound\text{2-phenylacetamide} + \text{2,2,2-trichloroethylamine} \rightarrow \text{this compound} 2-phenylacetamide+2,2,2-trichloroethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name & CID/Reference Substituent/Modification Molecular Formula Key Properties/Applications
Target: 2-Phenyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide p-Tolylamino (4-methylanilino) C₁₇H₁₇Cl₃N₂O CCS: 186.9 Ų ([M+H]⁺); Potential COX-2 inhibition inferred from structural analogs .
2-Phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide 4-Methoxyphenoxy (ether linkage) C₁₇H₁₆Cl₃NO₃ Increased hydrophilicity due to methoxy group; possible herbicide candidate.
2-Phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide 2-Methoxyanilino (ortho-substituted) C₁₇H₁₇Cl₃N₂O₂ Steric hindrance from ortho-methoxy group may reduce receptor binding efficiency.
2-Phenyl-N-[2,2,2-trichloro-1-(3-methoxyphenylcarbamothioyl)ethyl]acetamide 3-Methoxyphenylcarbamothioyl (thiourea linkage) C₁₈H₁₈Cl₃N₃O₂S Sulfur atom enhances metal coordination; potential enzyme inhibitor.
2,2-Diphenyl-N-(2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioyl]ethyl)acetamide Diphenylacetamide + 4-chlorophenylcarbamothioyl C₂₂H₁₈Cl₄N₂OS High lipophilicity; possible pesticidal activity due to chloroaryl groups.
2-Phenyl-N-[2,2,2-trichloro-1-(2,6-dibromo-4-methoxyanilino)ethyl]acetamide 2,6-Dibromo-4-methoxyanilino C₁₇H₁₅Br₂Cl₃N₂O₂ Bromine atoms increase molecular weight (601.85 Da) and potential halogen bonding.
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide Naphthyl substituent C₁₄H₁₁Cl₄NO Extended aromatic system may enhance stacking interactions in biological targets.

Biological Activity

2-phenyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide is a synthetic organic compound with the molecular formula C17H17Cl3N2O. It features a unique structure that includes a phenyl group, a trichloroethyl moiety, and a p-tolylamino group attached to an acetamide backbone. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC17H17Cl3N2O
Molecular Weight371.697 g/mol
IUPAC Name2-phenyl-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]acetamide
InChIInChI=1S/C17H17Cl3N2O

Synthesis

The synthesis of this compound typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine under controlled conditions. The reaction can be represented as:

2 phenylacetamide+2 2 2 trichloroethylamine2 phenyl N 2 2 2 trichloro 1 p tolylamino ethyl acetamide\text{2 phenylacetamide}+\text{2 2 2 trichloroethylamine}\rightarrow \text{2 phenyl N 2 2 2 trichloro 1 p tolylamino ethyl acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of certain enzymes or receptors, which can lead to various pharmacological effects. Ongoing research is aimed at elucidating these interactions more clearly.

Pharmacological Studies

Recent studies have explored the antidepressant properties of phenylacetamides similar to this compound. For instance, derivatives of phenylacetamides were evaluated for their antidepressant activity using the tail suspension test (TST) and forced swim test (FST). The results indicated that several derivatives exhibited moderate to good antidepressant activity, with some compounds showing better efficacy than standard medications like fluoxetine and imipramine .

Table 1: Antidepressant Activity Results

CompoundDose (mg/kg)% Decrease in Immobility (TST/FST)
VS253082.23%
Control--

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of phenylacetamides revealed that modifications in molecular structure significantly influenced their pharmacological profiles. The most potent compound from this study showed significant interaction with the MAO-A receptor through hydrogen bonding and hydrophobic interactions .

Toxicity Assessment

Acute oral toxicity studies have been conducted according to OECD guidelines for some phenylacetamide derivatives. These studies are crucial for assessing the safety profile of compounds intended for therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-phenyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide, and what critical parameters influence reaction yield?

  • Methodology :

  • Step 1 : React 2-chloroacetamide intermediates with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux for 5–7 hours .
  • Step 2 : Monitor reaction progress via TLC using hexane:ethyl acetate (9:1).
  • Step 3 : Quench with ice, isolate via filtration or extraction (ethyl acetate), and purify by crystallization (ethanol) .
  • Key Parameters : Solvent polarity, stoichiometric ratios (e.g., NaN₃ excess), and reflux duration to avoid incomplete substitution .

Q. Which spectroscopic and chromatographic methods are routinely employed to characterize this compound, and what key spectral features confirm its structure?

  • Analytical Workflow :

  • IR Spectroscopy : Detect C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) stretches to confirm acetamide and amine groups .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), trichloroethyl CH₂ (δ 4.0–4.5 ppm), and p-tolyl methyl (δ 2.3 ppm) .
  • TLC : Use hexane:ethyl acetate (9:1) to verify purity and track intermediates .

Advanced Research Questions

Q. How can researchers optimize the synthesis to suppress byproducts like bis-thiophene derivatives?

  • Strategies :

  • Stoichiometry Control : Limit excess reagents (e.g., NaN₃) to reduce unintended cyclization .
  • Temperature Modulation : Lower reaction temperatures (e.g., 60°C vs. reflux) to slow competing pathways .
  • Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reactive intermediates and optimize transition states .

Q. What strategies resolve discrepancies in NMR chemical shifts caused by rotational isomerism in chloroacetamide derivatives?

  • Approaches :

  • Variable-Temperature NMR : Perform experiments at 25°C and −40°C to observe coalescence of split peaks, confirming dynamic isomerism .
  • 2D NMR (COSY, NOESY) : Correlate coupling between trichloroethyl CH₂ and adjacent NH groups to assign conformers .
  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values .

Q. How should computational studies be designed to predict reactivity and regioselectivity in electrophilic substitutions?

  • Protocol :

  • Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to model electrophilic attack on the phenyl ring .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., para to trichloroethyl group) to predict substitution sites .
  • Machine Learning : Train models on existing acetamide reaction datasets to forecast regioselectivity trends .

Q. What experimental approaches validate the biological activity of this compound while ensuring reproducibility?

  • Guidelines :

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
  • Pharmacokinetics : Assess metabolic stability via liver microsome incubations and HPLC-MS quantification .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., 2-chloroacetanilide) to isolate target-specific effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the bioactivity of structurally related chloroacetamides?

  • Resolution Framework :

  • Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, cell lines) .
  • Structural Clustering : Group compounds by substituents (e.g., p-tolyl vs. trifluoromethyl) to identify activity trends .
  • Dose-Response Validation : Repeat assays under standardized protocols to confirm potency discrepancies .

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